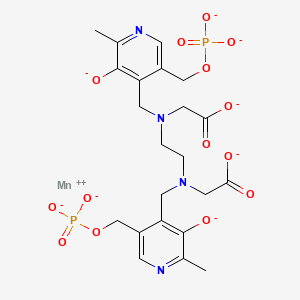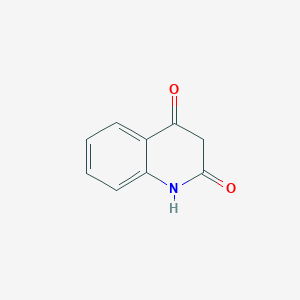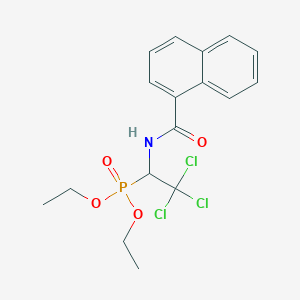
Dictyol E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dictyol E is a diterpenoid compound isolated from various species of the brown algae genus Dictyota. These marine organisms are known for their ability to produce a wide array of bioactive compounds, including diterpenes, which have significant ecological and pharmacological roles . This compound has been identified in several species, including Dictyota dichotoma and Dictyota menstrualis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The extraction of Dictyol E typically involves organic solvents. A common method includes the use of a mixture of dichloromethane and methanol in a 2:1 ratio, which has been found to effectively extract lipophilic secondary metabolites from Dictyota species . The stability of this compound is maintained under various storage conditions, making it relatively easy to handle during extraction and purification .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through the extraction from natural sources, specifically brown algae. Research is ongoing to develop more efficient synthetic routes that could potentially allow for industrial-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Dictyol E undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Dictyol E has a wide range of scientific research applications due to its bioactive properties :
Chemistry: Used as a model compound for studying diterpenoid chemistry and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of Dictyol E involves its interaction with various molecular targets and pathways . It has been found to inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9 proteinases, which play a role in tissue remodeling and cancer metastasis . Additionally, this compound can modulate the phosphorylation of kinases in the ERK1/2 signaling cascade, which is involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Dictyol E is part of a larger group of diterpenoids found in Dictyota species. Similar compounds include:
- Pachydictyol A
- Dictyol B acetate
- Dictyodial
Uniqueness: this compound is unique due to its specific bioactive properties and its role in the chemical defense mechanisms of brown algae .
Eigenschaften
CAS-Nummer |
62858-25-7 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(3aS,4S,5R,8aR)-5-(2-hydroxy-6-methylhept-5-en-2-yl)-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulen-4-ol |
InChI |
InChI=1S/C20H32O2/c1-13(2)7-6-12-20(5,22)17-11-9-14(3)16-10-8-15(4)18(16)19(17)21/h7-8,16-19,21-22H,3,6,9-12H2,1-2,4-5H3/t16-,17+,18+,19+,20?/m0/s1 |
InChI-Schlüssel |
WSCIOJNUJRINER-BJKADDSPSA-N |
SMILES |
CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O |
Isomerische SMILES |
CC1=CC[C@@H]2[C@@H]1[C@@H]([C@@H](CCC2=C)C(C)(CCC=C(C)C)O)O |
Kanonische SMILES |
CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O |
Synonyme |
dictyol E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1231751.png)
![N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide](/img/structure/B1231753.png)
![5-bromo-N-[6-[[(5-bromo-2-furanyl)-oxomethyl]amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1231755.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1231760.png)
![(1R,6S)-6-hydroxy-5-methylidene-1-[(1R,2S)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B1231761.png)


![1-(4-Butylphenyl)-3-[4-chloro-3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B1231765.png)

![10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone](/img/structure/B1231768.png)


